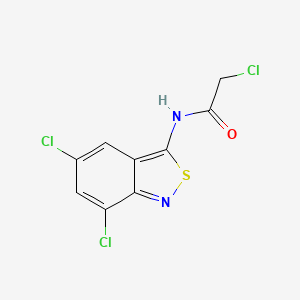

2-Chloro-N-(5,7-dichloro-2,1-benzisothiazol-3-yl)acetamide

Description

Properties

CAS No. |

70711-14-7 |

|---|---|

Molecular Formula |

C9H5Cl3N2OS |

Molecular Weight |

295.6 g/mol |

IUPAC Name |

2-chloro-N-(5,7-dichloro-2,1-benzothiazol-3-yl)acetamide |

InChI |

InChI=1S/C9H5Cl3N2OS/c10-3-7(15)13-9-5-1-4(11)2-6(12)8(5)14-16-9/h1-2H,3H2,(H,13,15) |

InChI Key |

XLDPUZKEZWJLJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NSC(=C21)NC(=O)CCl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

The benzisothiazole core with 5,7-dichloro substitution is prepared via electrophilic substitution reactions on the benzisothiazole ring. According to extensive experimental work documented in a 1976 PhD thesis from the University of Hull, halogenation (chlorination) at the 5 and 7 positions is achieved through controlled bromination and chlorination reactions under specific conditions to avoid over-substitution or side reactions.

Acetamide Side Chain Introduction

The 3-position on the benzisothiazole ring is functionalized by nucleophilic substitution or acylation reactions. One common approach involves the reaction of 3-aminomethyl or 3-bromomethyl benzisothiazole derivatives with chloroacetyl chloride or similar reagents to form the acetamide linkage. This step requires careful control of reaction conditions such as temperature, solvent, and stoichiometry to maximize yield and purity.

Chlorination of Acetamide

The 2-chloro substituent on the acetamide is introduced either by direct use of chloroacetyl derivatives or by post-synthetic chlorination of the acetamide side chain. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions, ensuring selective chlorination without degrading the benzisothiazole core.

Reaction Conditions and Optimization

- Base-Induced Rearrangement: In related benzisothiazole chemistry, base-induced rearrangements using potassium tert-butoxide (t-BuOK) have been reported to facilitate ring transformations and functional group modifications. For example, t-BuOK can induce ring opening and rearrangement in benzothiadiazine derivatives, which is relevant for synthesizing benzisothiazole analogues.

- Quenching and Workup: The choice of quenching agent (water vs. dilute hydrochloric acid) influences the product distribution between benzisothiazole derivatives and enamide intermediates. Acidic quenching favors cyclization to benzisothiazoles, improving yields of the desired product.

- Temperature Control: Elevated temperatures can promote cyclization and improve yields, but must be balanced against potential decomposition or side reactions.

Data Tables Summarizing Key Experimental Outcomes

Mechanistic Insights and Research Outcomes

- Mechanism of Rearrangement: Computational studies (DFT calculations) have elucidated proton-catalyzed transformations of enamides to benzisothiazoles, highlighting the thermodynamic stability of the benzisothiazole ring system and the role of acid in facilitating cyclization.

- Substitution Pattern Effects: Variations in aromatic substitution (e.g., presence or absence of chlorine at different positions) significantly affect the reaction pathways and product distribution, necessitating tailored synthetic routes for 5,7-dichloro derivatives.

- Scale-Up Feasibility: The synthesis of related benzisothiazole derivatives has been successfully scaled up to millimolar quantities without loss of yield or purity, indicating practical applicability for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also occur, especially at the chlorinated positions, potentially leading to the removal of chlorine atoms.

Substitution: The compound is prone to substitution reactions, where the chlorine atoms can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can lead to dechlorinated products.

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-CHLORO-N-(5,7-DICHLORO-2,1-BENZISOTHAZOL-3-YL)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the chlorine atoms and the benzisothiazole ring, which can form strong bonds with the target molecules.

Comparison with Similar Compounds

Structural Variations in Benzisothiazol Derivatives

Core Heterocycle Modifications:

- Benzisothiazol-3(2H)-ones (2a–j): describes derivatives with alkyl (e.g., methyl, ethyl) or aromatic (e.g., phenyl, pyridyl) substituents at position 2 of the benzisothiazol ring. Unlike the target compound, these lack the dichloro substitution on the ring and the chloroacetamide group, resulting in lower molecular weight and reduced halogen-mediated reactivity .

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (): This analog replaces the benzisothiazol with a benzothiazole ring (sulfur at position 1 vs. 2,1-arrangement in benzisothiazol). The 3-methylphenyl acetamide substituent may confer distinct steric and electronic properties compared to the dichloro-benzisothiazol backbone of the target compound .

Substituent Effects on Acetamide:

- 2-Chloro-N-(thiazol-2-yl)acetamide (17, ): Features a simpler thiazole ring instead of benzisothiazol.

- 2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (): Incorporates a pyrazole ring, which introduces additional nitrogen atoms capable of hydrogen bonding. However, the lack of a fused aromatic system (as in benzisothiazol) may limit its planar rigidity and membrane permeability .

Physicochemical Properties

Melting Points and Solubility:

- Benzisothiazol-3(2H)-one 2i (): Melting point = 154–156°C; solubility in chloroform and ethyl acetate. The target compound’s additional chlorines likely increase its melting point and reduce aqueous solubility .

- N-(4-Chloro-benzothiazol-2-yl)acetamide (): Crystallizes as a monohydrate with hydrogen-bonding networks involving water molecules. The dichloro-benzisothiazol analog may exhibit similar crystalline stability but with altered lattice parameters due to halogen interactions .

Tabulated Comparison of Key Compounds

Biological Activity

2-Chloro-N-(5,7-dichloro-2,1-benzisothiazol-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications. Its unique structure, characterized by a benzisothiazole moiety with dichlorine substitutions, contributes to its reactivity and efficacy against various pathogens.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 295.573 g/mol |

| Density | 1.692 g/cm³ |

| Boiling Point | 509.6 °C at 760 mmHg |

| Flash Point | 262 °C |

These properties indicate a stable compound with potential for various applications in pharmaceutical and agricultural sectors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. Studies have shown that derivatives of benzisothiazole, including this compound, possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

- Antibacterial Efficacy : A comparative study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of several common antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Fungal Inhibition : In vitro tests against Candida albicans showed that the compound could reduce fungal viability by over 80% at a concentration of 25 µg/mL. This suggests that it may be effective in treating fungal infections resistant to conventional treatments.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative damage disrupts cellular functions and ultimately results in cell death .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide | Chlorine substitution at position 6 | Moderate antibacterial activity |

| N-(5-Bromo-2,1-benzisothiazol-3-yl)acetamide | Bromine instead of chlorine | Reduced efficacy compared to chlorinated analogs |

| N-(5-Methyl-2,1-benzisothiazol-3-yl)acetamide | Methyl substitution alters lipophilicity | Enhanced antifungal properties |

The presence of multiple chlorine atoms in this compound is crucial for its enhanced reactivity and biological activity compared to the other compounds listed.

Q & A

Q. What are the key structural features and physicochemical properties of 2-Chloro-N-(5,7-dichloro-2,1-benzisothiazol-3-yl)acetamide?

The compound features a benzisothiazole core with chlorine substituents at positions 5 and 7, and an acetamide group at position 3. Its molecular formula is C₉H₅Cl₃N₂OS, with a molecular weight of ~295.57 g/mol. Key physicochemical properties include a density of 1.692 g/cm³ and a boiling point of 509.6°C. The dichlorinated benzisothiazole moiety enhances electrophilicity, while the acetamide group enables nucleophilic substitutions .

Q. What synthetic routes are commonly employed for its preparation?

Synthesis typically involves reacting 5,7-dichloro-2,1-benzisothiazol-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dioxane or DMF. Critical steps include controlling reaction time (4–6 hours) and temperature (reflux conditions) to optimize yield (~70–85%) and purity. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) is standard .

Q. What biological activities have been reported for this compound?

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest interference with cell wall synthesis or membrane permeability, though target specificity varies by pathogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection: Polar aprotic solvents (DMF, dioxane) enhance reactivity by stabilizing intermediates.

- Catalysts: KI (1–2 mol%) accelerates nucleophilic substitution at the acetamide’s chlorine.

- Temperature control: Maintaining 80–90°C prevents side reactions (e.g., hydrolysis of chloroacetyl chloride). Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Q. How does the chlorine substitution pattern influence reactivity and bioactivity compared to analogs?

A comparison with structurally similar compounds reveals:

| Compound | Substituents | Key Differences |

|---|---|---|

| 2,2-Dichloro-N-(5-methyl-...) | Methyl at benzisothiazole | Reduced lipophilicity, lower antifungal activity |

| N-(5-Bromo-...) | Bromine instead of chlorine | Enhanced halogen bonding but slower reaction kinetics |

| The 5,7-dichloro configuration in the target compound maximizes electrophilicity and antimicrobial potency . |

Q. What strategies resolve contradictory data on antimicrobial efficacy across studies?

- Standardized assays: Use CLSI/MIC protocols to minimize variability in bacterial strain susceptibility.

- Statistical analysis: Apply ANOVA to compare bioactivity data across independent studies, accounting for solvent/DMSO effects on compound solubility .

Q. How can computational methods predict biological target interactions?

- Molecular docking (AutoDock Vina): Models binding to S. aureus penicillin-binding protein 2a (PBP2a), identifying key hydrogen bonds with Ser403 and Lys406.

- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories, highlighting conformational flexibility in the benzisothiazole core .

Q. What experimental approaches elucidate the compound’s mechanism of action?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Systematic substitution: Replace Cl with Br, NO₂, or CF₃ to evaluate electronic effects.

- Bioisosteric replacements: Swap benzisothiazole with benzothiazole or oxadiazole cores.

- Pharmacophore mapping: Identify critical regions (e.g., Cl atoms, acetamide carbonyl) via CoMFA/CoMSIA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.